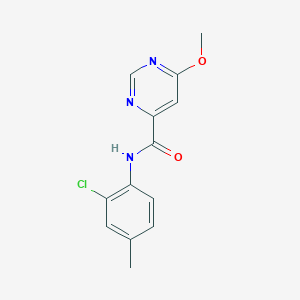![molecular formula C16H14ClFN2O B2840730 1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 638140-63-3](/img/structure/B2840730.png)
1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol is a chemical compound that belongs to the class of benzimidazole derivatives It is characterized by the presence of a benzimidazole ring substituted with a 2-chloro-6-fluorobenzyl group and an ethanol moiety
准备方法
The synthesis of 1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the 2-chloro-6-fluorobenzyl group: This step involves the alkylation of the benzimidazole core with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the ethanol moiety: The final step involves the reduction of the benzimidazole derivative to introduce the ethanol group, typically using a reducing agent like sodium borohydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The chlorine atom in the 2-chloro-6-fluorobenzyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol can be compared with other benzimidazole derivatives, such as:
1-(2-chloro-6-fluorobenzyl)piperazine: This compound has a similar structure but contains a piperazine ring instead of an ethanol moiety.
2-chloro-6-fluorobenzyl chloride: This is a precursor used in the synthesis of the target compound and has different reactivity due to the absence of the benzimidazole ring.
2-chloro-6-fluorobenzyl alcohol: This compound is structurally similar but lacks the benzimidazole ring, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
属性
IUPAC Name |
1-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c1-10(21)16-19-14-7-2-3-8-15(14)20(16)9-11-12(17)5-4-6-13(11)18/h2-8,10,21H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITNFBMDDYSJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2840648.png)
![N-(sec-butyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2840649.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840650.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2840651.png)
![2-bromo-N-(3-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)pyridine-4-carboxamide](/img/structure/B2840652.png)

![4-(dimethylsulfamoyl)-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2840658.png)
![4-(Oxan-4-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2840659.png)
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)




![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)
